[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine
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Overview
Description
[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine is a complex organic compound that features a pyrazole ring and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole and thiophene intermediates, followed by their coupling through a nucleophilic substitution reaction. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated reactors and real-time monitoring systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorothiophene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or catalysts.
Mechanism of Action
The mechanism of action of [(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it could inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis.
Comparison with Similar Compounds
Similar Compounds
- [(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl][(5-chlorothiophen-2-yl)methyl]amine
- [(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl][(5-bromothiophen-2-yl)methyl]amine
Uniqueness
[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine is unique due to the presence of the fluorine atom on the thiophene ring. This fluorine substitution can significantly alter the compound’s chemical reactivity and biological activity, making it distinct from its chlorinated or brominated analogs.
Properties
Molecular Formula |
C12H16FN3S |
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Molecular Weight |
253.34 g/mol |
IUPAC Name |
N-[(1-ethyl-5-methylpyrazol-4-yl)methyl]-1-(5-fluorothiophen-2-yl)methanamine |
InChI |
InChI=1S/C12H16FN3S/c1-3-16-9(2)10(7-15-16)6-14-8-11-4-5-12(13)17-11/h4-5,7,14H,3,6,8H2,1-2H3 |
InChI Key |
NWXWUTDGUXQJTN-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)CNCC2=CC=C(S2)F)C |
Origin of Product |
United States |
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